Benzenamine, 4-(difluoromethyl)-2-methoxy-
Description
Contextual Significance within Organofluorine Chemistry
The field of organofluorine chemistry has undergone remarkable expansion, driven by the profound effects that fluorine atoms can exert on the properties of organic molecules. The strategic placement of fluorine is a cornerstone of modern drug design and materials science.
Recent Advances in Organofluorine Chemistry and its Impact on Synthetic Methodologies
The last few decades have seen a dramatic increase in the development of sophisticated methods for introducing fluorine and fluoroalkyl groups into organic molecules. veeprho.comnih.gov This progress has moved beyond traditional, often harsh, fluorinating agents to a new generation of reagents and catalytic systems that offer greater control and selectivity. google.com Advances include:
New Fluorinating Reagents: The creation of novel electrophilic and nucleophilic fluorinating agents has expanded the scope of accessible fluorinated compounds. google.com
Catalytic Systems: Transition-metal catalysis and organophotoredox catalysis have emerged as powerful tools for forming carbon-fluorine bonds, often under mild conditions. nih.gov These methods can enable late-stage fluorination, which is highly desirable in drug discovery programs. veeprho.com
Fluoroalkylation Methods: Significant progress has been made in the direct introduction of functional groups such as the trifluoromethyl (-CF3) and difluoromethyl (-CF2H) moieties onto organic scaffolds. veeprho.comnih.gov
These evolving synthetic methodologies have made complex molecules like Benzenamine, 4-(difluoromethyl)-2-methoxy-, more accessible for study and potential application. epa.gov
Strategic Incorporation of Fluorine Atoms into Organic Molecules
The decision to incorporate fluorine into a molecule is a strategic one, aimed at modulating its physicochemical and biological properties. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—are key to these effects. The difluoromethyl (-CF2H) group, in particular, offers a unique set of properties compared to a single fluorine atom or the more common trifluoromethyl (-CF3) group. It is known to influence metabolic stability, membrane permeability, and binding affinity to biological targets. cymitquimica.com The -CF2H group is considered a bioisostere for hydroxyl or thiol groups and can act as a lipophilic hydrogen bond donor, a valuable characteristic in drug design.
Table 1: Comparative Properties of Common Functional Groups
| Property | Hydrogen (H) | Methoxy (B1213986) (-OCH₃) | Trifluoromethyl (-CF₃) | Difluoromethyl (-CF₂H) |
|---|---|---|---|---|
| Electronic Effect | Neutral | Electron-Donating | Strongly Electron-Withdrawing | Electron-Withdrawing |
| Lipophilicity (Hansch π parameter) | 0 | -0.02 | 0.88 | 0.39 |
| Hydrogen Bond Capability | None | Acceptor | Acceptor | Donor/Acceptor |
| Bioisosteric Replacement for | - | Hydroxyl (-OH) | Methyl (-CH₃) (in some contexts) | Hydroxyl (-OH), Thiol (-SH) |
Data synthesized from various sources in organofluorine and medicinal chemistry.
Role of Aniline (B41778) Derivatives in Organic Synthesis and Material Science
Aniline and its derivatives are foundational building blocks in chemical manufacturing, serving as precursors to a vast array of products, including pharmaceuticals, dyes, and advanced polymers. nih.govnist.gov
Importance of Substituted Anilines as Versatile Precursors
Substituted anilines are highly valued in organic synthesis due to the reactivity of the amino group and the aromatic ring. nih.gov They are key intermediates in the production of a wide range of materials:
Pharmaceuticals: The aniline scaffold is present in numerous approved drugs. nih.govwikipedia.org
Polymers: Aniline derivatives are used to produce polyanilines, which have applications in conductive materials and sensors. chemspider.com
Agrochemicals: Many herbicides and fungicides are derived from functionalized anilines. nih.gov
The versatility of substituted anilines makes them indispensable starting materials for constructing complex molecular targets. nist.gov
Challenges in Selective Functionalization of Aniline Ring Systems
Despite their utility, the selective functionalization of aniline rings presents a significant synthetic challenge. chemeo.com The powerful activating and ortho-, para-directing nature of the amino group often makes it difficult to achieve substitution at the meta-position or to control regioselectivity when multiple sites are available. Furthermore, ortho-substituents can create steric hindrance that deactivates the aniline derivative by disrupting the conjugation of the nitrogen lone pair with the aromatic ring. chemeo.com Overcoming these challenges often requires multi-step synthetic sequences or the use of sophisticated directing-group strategies to achieve the desired substitution pattern. chemeo.com
Rationale for In-Depth Research on Difluoromethylated and Methoxy-Substituted Anilines
The specific structure of Benzenamine, 4-(difluoromethyl)-2-methoxy- makes it a compelling, albeit under-investigated, target for chemical research. The rationale for its study stems from the unique interplay between its three key components: the aniline core, the ortho-methoxy group, and the para-difluoromethyl group.
The presence of the difluoromethyl group at the para-position provides a modern tool for fine-tuning molecular properties. Unlike the more common trifluoromethyl group, the -CF2H group offers a more moderate level of lipophilicity and electron withdrawal, while also introducing the capacity for hydrogen bond donation. This substituent is increasingly used in the design of agrochemicals and pharmaceuticals to enhance metabolic stability and target binding affinity. cymitquimica.com
Simultaneously, the methoxy group at the ortho-position is a strong electron-donating group. Its presence electronically activates the ring and, together with the amino group, strongly directs the position of any subsequent electrophilic aromatic substitution reactions. The steric bulk of the ortho-methoxy group can also influence the conformation and reactivity of the adjacent amino group. cymitquimica.com
Therefore, the combined substitution pattern in Benzenamine, 4-(difluoromethyl)-2-methoxy- creates a highly specialized chemical entity. It is an electron-rich system with well-defined reactive sites, yet it also possesses the modern pharmaceutical and material science advantages conferred by the difluoromethyl group. This makes it a potentially valuable building block for synthesizing novel, complex molecules where precise control over electronic properties, metabolic stability, and intermolecular interactions is required.
Table 2: Physicochemical Properties of Benzenamine, 4-(difluoromethyl)-2-methoxy- and Related Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
|---|---|---|---|---|
| Benzenamine, 4-(difluoromethyl)-2-methoxy- | N/A | C₈H₉F₂NO | 173.16 | Properties not experimentally documented in literature. Values are predicted to be similar to its isomer. |
| Benzenamine, 2-(difluoromethyl)-4-methoxy- | 727993-36-4 | C₈H₉F₂NO | 173.16 | Isomer of the target compound. cymitquimica.com |
| 4-Fluoro-2-methoxyaniline | 450-91-9 | C₇H₈FNO | 141.14 | Analog with a single fluorine atom. nih.gov |
| 4-Methoxyaniline | 104-94-9 | C₇H₉NO | 123.15 | Non-fluorinated parent structure. veeprho.com |
Electronic and Steric Influence of Difluoromethyl (CF2H) Group on Reactivity
The difluoromethyl (CF2H) group has emerged as a critical substituent in contemporary organic and medicinal chemistry due to its unique combination of electronic and steric properties. Unlike the more common trifluoromethyl (CF3) group, the CF2H group possesses a hydrogen atom capable of forming hydrogen bonds, a feature that significantly influences molecular interactions.
Electronic Effects: The CF2H group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This electronic pull reduces the electron density of the aromatic ring and the basicity of the aniline nitrogen. Its presence can significantly alter the electronic properties of the aromatic system, which is a key factor in designing molecules for specific biological targets. mdpi.com
Steric and Physicochemical Profile: The difluoromethyl group is considered a metabolically stable bioisostere for functional groups like hydroxyl (OH), thiol (SH), or amine (NH2) groups. nih.gov This means it can replace these groups in a molecule while retaining or enhancing biological activity, often with improved metabolic stability. A key feature of the CF2H group is its ability to act as a lipophilic hydrogen bond donor. nih.govresearchgate.net This dual characteristic can enhance a drug's binding affinity and specificity to its target protein, while also improving its ability to cross cell membranes. nih.gov
The table below summarizes the key properties and roles of the difluoromethyl group in the context of chemical research.
Table 1: Properties and Influence of the Difluoromethyl (CF2H) Group
| Property | Description | Impact on Reactivity and Application |
|---|---|---|
| Electronic Nature | Strongly electron-withdrawing | Reduces basicity of the aniline; modifies the electronic character of the aromatic ring. |
| Bioisosterism | Serves as a stable isostere for -OH, -SH, and -NH2 groups. nih.gov | Allows for the replacement of metabolically labile groups, potentially improving a drug's pharmacokinetic profile. |
| Hydrogen Bonding | Acts as a hydrogen bond donor. nih.govresearchgate.net | Can enhance binding affinity and specificity to biological targets. |
| Lipophilicity | Increases the lipophilicity of the parent molecule. nih.gov | Can improve membrane permeability and in vivo transport. mdpi.com |
| Metabolic Stability | The C-F bond is very strong, leading to high metabolic stability. mdpi.com | Reduces susceptibility to metabolic degradation, potentially increasing the half-life of a drug. |
Modulatory Effects of Methoxy (OCH3) Group on Aniline Reactivity and Regioselectivity
The methoxy (OCH3) group, positioned ortho to the amine in Benzenamine, 4-(difluoromethyl)-2-methoxy-, exerts a significant and nuanced influence on the molecule's reactivity and the regioselectivity of its reactions.
Electronic Effects: The methoxy group exhibits dual electronic behavior. It is electron-donating through resonance (+R effect), where its lone pair of electrons can delocalize into the benzene (B151609) ring. stackexchange.com This effect increases the electron density on the ring, particularly at the ortho and para positions. Simultaneously, the oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I effect). stackexchange.com
Regioselectivity: The electron-donating nature of the methoxy group makes it a powerful ortho, para-director for electrophilic aromatic substitution reactions. This directing effect is crucial for controlling the outcome of further chemical modifications to the aromatic ring. Furthermore, the presence of the methoxy group can influence the regioselectivity of other reaction types. For instance, in reactions involving aryne intermediates, a methoxy group can polarize the triple bond, making the adjacent carbon more susceptible to nucleophilic attack. nih.gov
Steric Effects: The steric bulk of a methoxy group is relatively small and generally does not produce a significant "ortho effect" that would twist adjacent functional groups out of the plane of the ring. stackexchange.com However, its presence can still influence the accessibility of adjacent positions, which can be a factor in reactions involving bulky reagents.
The following table outlines the modulatory effects of the methoxy group on the aniline ring.
Table 2: Modulatory Effects of the Methoxy (OCH3) Group on Aniline
| Effect | Description | Influence on Reactivity and Regioselectivity |
|---|---|---|
| Resonance Effect (+R) | Electron-donating; delocalizes lone pair electrons into the ring. stackexchange.com | Activates the ring towards electrophilic substitution; increases electron density at ortho/para positions. |
| Inductive Effect (-I) | Electron-withdrawing due to oxygen's electronegativity. stackexchange.com | Decreases electron density on the adjacent carbon and influences the basicity of the aniline nitrogen. |
| Basicity Modulation | The balance of +R and -I effects alters the availability of the nitrogen lone pair. | The ortho-methoxy group generally makes the aniline less basic than the para-methoxy equivalent due to the proximity-based inductive effect. stackexchange.com |
| Regiocontrol | Acts as a strong ortho, para-director in electrophilic substitutions. | Guides the position of incoming substituents, enabling predictable synthetic pathways. |
| Steric Influence | Considered to have a small steric profile. stackexchange.com | Generally does not cause significant steric hindrance that would disrupt planarity. |
Overview of Academic Research Trajectories for Benzenamine, 4-(difluoromethyl)-2-methoxy-
The specific combination of the difluoromethyl and methoxy groups on an aniline scaffold makes Benzenamine, 4-(difluoromethyl)-2-methoxy- a highly valuable building block in synthetic chemistry, with clear research trajectories pointing towards the discovery of new pharmaceuticals and agrochemicals.
Academic and industrial research involving this compound and its analogs primarily focuses on its use as a key intermediate for constructing more complex, biologically active molecules. The 2-methoxyaniline core is a recognized pharmacophore found in numerous potent enzyme inhibitors. For example, the related 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) is a crucial fragment in inhibitors of VEGFR2, a key receptor involved in angiogenesis and a target for several successful anti-cancer drugs. nih.gov This precedent suggests that Benzenamine, 4-(difluoromethyl)-2-methoxy- is an attractive starting material for developing new kinase inhibitors for oncology.
Furthermore, the difluoromethyl group is increasingly incorporated into pesticides to enhance their efficacy. acs.org Research in agrochemistry leverages the CF2H group to improve the biological activity and physicochemical properties of active ingredients. Therefore, Benzenamine, 4-(difluoromethyl)-2-methoxy- serves as a platform for creating novel fungicides, insecticides, or herbicides with potentially improved performance. acs.org
The synthesis of this compound itself is a relevant area of research. Modern methods focusing on the direct C-H difluoroalkylation of arenes, often using photoredox catalysis, are being developed to efficiently access such molecules. acs.orgnih.gov Studies show that electron-rich anilines, such as those containing a methoxy group, are often excellent substrates for these transformations, highlighting the synergy between the functional groups in facilitating the synthesis of these valuable compounds. acs.org
Table 3: List of Compound Names
| Compound Name |
|---|
| Benzenamine, 4-(difluoromethyl)-2-methoxy- |
| 5-(Ethylsulfonyl)-2-methoxyaniline |
| p-Methoxyaniline |
| Aniline |
Structure
2D Structure
Properties
Molecular Formula |
C8H9F2NO |
|---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-methoxyaniline |
InChI |
InChI=1S/C8H9F2NO/c1-12-7-4-5(8(9)10)2-3-6(7)11/h2-4,8H,11H2,1H3 |
InChI Key |
VOQCPKHUXNBKHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)F)N |
Origin of Product |
United States |
Mechanistic Investigations of Reaction Pathways Relevant to Benzenamine, 4 Difluoromethyl 2 Methoxy Synthesis and Transformation
Elucidation of C-H Difluoromethylation Mechanisms
The direct introduction of a difluoromethyl (-CF2H) group into an aromatic C-H bond is a significant transformation in medicinal chemistry, as this moiety can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. nih.govresearchgate.net The mechanisms to achieve this are broadly categorized into radical-mediated pathways and metal-catalyzed processes.
Roles of Radical Intermediates in Difluoromethylation Pathways
Radical-mediated difluoromethylation has emerged as a powerful strategy, often initiated by photoredox catalysis or chemical radical initiators. researchgate.netcas.cn These methods typically involve the generation of a highly reactive difluoromethyl radical (•CF2H), which then attacks the electron-rich aniline (B41778) ring.
A common pathway, particularly under photocatalytic conditions, begins with the excitation of a photocatalyst by visible light. nih.gov The excited photocatalyst can then engage in a single-electron transfer (SET) with a difluoromethyl source, such as sodium difluoromethanesulfinate (CF2HSO2Na) or ethyl bromodifluoroacetate, to generate the •CF2H radical. nih.govacs.org In the context of aniline derivatives, an alternative mechanism involves the formation of an electron donor-acceptor (EDA) complex between the electron-rich aniline and a suitable difluoroalkyl reagent. acs.org Photoirradiation of this complex initiates an SET event, creating a fluorinated radical and an aniline radical cation. acs.org The fluorinated radical then reacts with a ground-state aniline molecule to form a radical intermediate, which, after subsequent oxidation and deprotonation, yields the final difluoromethylated product. acs.org Radical trapping experiments using agents like TEMPO have confirmed the presence of radical intermediates in these pathways. mdpi.com
The regioselectivity of this radical attack is governed by the electronic properties of the aniline derivative. For anilines with activating groups like the 2-methoxy group in the target compound, the radical attack is directed to the ortho and para positions, where electron density is highest.
Table 1: Comparison of Radical Difluoromethylation Precursors
| Precursor Reagent | Initiation Method | Typical Conditions | Ref. |
|---|---|---|---|
| Zn(SO2CF2H)2 (DFMS) | Chemical Oxidant (TBHP) | Room temperature | nih.gov |
| CF2HSO2Na | Organic Photocatalyst (e.g., Rose Bengal), O2 | Visible light (e.g., blue LEDs) | nih.gov |
| Ethyl bromodifluoroacetate | Organic Photocatalyst (e.g., Eosin Y), Base | Visible light (e.g., green Kessil lamp) | acs.org |
| Ethyl difluoroiodoacetate | Forms EDA complex with aniline | Visible light (e.g., 427 nm Kessil lamp) | acs.org |
Catalytic Cycles and Metal-Mediated Processes in C-F Bond Formation
Transition metal catalysis provides an alternative and often highly regioselective route to C-H difluoromethylation. nih.govbeilstein-journals.org Metals such as palladium, ruthenium, copper, and nickel are commonly employed, each operating through distinct catalytic cycles to facilitate C-F bond formation. cas.cnthieme.denih.govacs.org
A general catalytic cycle for a palladium-catalyzed process, for instance, often starts with the oxidative addition of an aryl halide or triflate to a Pd(0) complex. nih.gov This is followed by ligand exchange with a fluoride (B91410) source to generate an arylpalladium(II) fluoride intermediate, which then undergoes reductive elimination to form the C-F bond. nih.gov However, for direct C-H functionalization, the mechanism is different. In a ruthenium(II)-catalyzed para-selective C-H difluoromethylation of anilides, the reaction avoids the common ortho-chelation pathway. thieme.de This highlights the development of specialized ligand and catalyst systems that can direct functionalization to remote positions.
Copper-catalyzed difluoromethylation often proceeds without a change in the copper oxidation state. For example, the reaction can involve a σ-bond metathesis between a copper-hydride (Cu-H) species and a difluoromethyl source. cas.cn The resulting copper-difluoromethyl ([Cu]-CF2H) species can then react with the aromatic substrate. The stability of the [M-CF2H] intermediate is a critical factor, with Cu-CF2H being known for its relative instability. beilstein-journals.org
These metal-catalyzed reactions can be highly sensitive to the electronic nature of the substrate. Electron-withdrawing groups on the aniline ring often favor the reaction, whereas electron-rich substrates can sometimes lead to lower yields, necessitating careful optimization of ligands and conditions. cas.cn
Table 2: Overview of Metal-Catalyzed Difluoromethylation Systems for Anilides/Anilines
| Metal Catalyst | Directing/Activating Group | Selectivity | Difluoromethyl Source | Ref. |
|---|---|---|---|---|
| Ruthenium(II) | Amide | para | BrCF2CO2Et | thieme.deacs.org |
| Nickel(II) | Bidentate phosphine (B1218219) ligand | ortho or para | Not specified | researchgate.net |
| Copper(I) | Picolinamide | ortho | Not specified | nih.govscispace.com |
Reaction Mechanism Studies of Methoxy (B1213986) Group Rearrangements and Functionalization
The methoxy group at the 2-position of the target compound is not merely a passive spectator. It actively influences the molecule's reactivity and can participate in unique rearrangements, particularly under metal catalysis.
Detailed Analysis of Copper-Catalyzednih.govlibretexts.org-Methoxy Rearrangements
While not a direct synthesis of the title compound, the study of copper-catalyzed nih.govlibretexts.org-rearrangements in N-methoxyanilines provides profound insight into the mobility of methoxy groups on an aniline scaffold. These reactions, promoted by N-heterocyclic carbene (NHC)-copper catalysts, can lead to the formation of valuable ortho-aminophenol derivatives. duke.edu
The proposed mechanism for this transformation is initiated by the generation of a cationic NHC-copper(I) catalyst. This catalyst coordinates to the N-methoxyaniline substrate. The key step is the oxidative addition of the N–O bond to the Cu(I) center, forming a Cu(III) complex. This process is followed by reductive elimination, which forges a new C-O bond at an ortho position of the aromatic ring and regenerates the active Cu(I) catalyst. Computational studies support this pathway, identifying the oxidative addition as the rate-determining step. semanticscholar.org The reaction is sensitive to the electronic nature of the substituents on the aniline ring; electron-donating groups can influence the regioselectivity of the methoxy group migration.
Influence of Methoxy Group on Nitrogen Nucleophilicity and Carbonyl Electrophilicity in Amine Synthesis
The electronic character of the methoxy group significantly modulates the reactivity of the aniline molecule. As an electron-donating group (EDG) through resonance, the 2-methoxy substituent increases the electron density on the aromatic ring, particularly at the ortho and para positions. doubtnut.compearson.comchemistrysteps.com This has two primary consequences for the amino group.
First, it enhances the basicity and nucleophilicity of the nitrogen atom's lone pair. pearson.comchemistrysteps.com Aniline itself is less basic than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic ring. chemistrysteps.com An EDG like a methoxy group partially counteracts this effect by pushing electron density into the ring, making the lone pair more available for donation to an electrophile. pearson.comchemistrysteps.com This enhanced nucleophilicity makes the amine more reactive in reactions like alkylation and acylation. masterorganicchemistry.com
Second, in related N-methoxyamides, the N-methoxy group has been shown to dramatically alter reactivity profiles. It can enhance the nucleophilicity of the amide nitrogen, enabling direct coupling reactions with aldehydes that are not feasible with ordinary amides. nih.gov Concurrently, the incorporation of an N-methoxy group can increase the electrophilicity of an adjacent amide carbonyl, facilitating nucleophilic additions. nih.gov While the title compound is not an amide, these findings underscore the potent electronic influence of a methoxy group attached or proximal to a nitrogen atom, which can be harnessed as a reactivity control element in multi-step syntheses. nih.gov
Computational Chemistry Approaches to Reaction Mechanism Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis and transformation of substituted anilines. researchgate.netacs.orgjournalcsij.com These theoretical studies provide detailed energetic and structural information about intermediates and transition states that are often difficult or impossible to observe experimentally.
For C-H difluoromethylation, computational models have been used to map potential energy surfaces and identify the most favorable reaction pathways. researchgate.net For example, DFT calculations can help distinguish between radical and ionic pathways by comparing the activation barriers of the proposed steps. In studies of radical reactions of substituted anilines with hydroxyl radicals, DFT methods like M06-2X have been used to compute reaction kinetics and determine key products, providing a framework for understanding similar radical additions. mdpi.com
In the case of metal-catalyzed reactions, computational studies support proposed catalytic cycles. DFT calculations have been employed to investigate the mechanism of copper-catalyzed nih.govlibretexts.org-rearrangements, confirming that the process likely involves a Cu(I)/Cu(III) cycle and that the oxidative addition of the N-O bond is the rate-determining step. semanticscholar.org Similarly, computational analysis has provided insight into the origin of regioselectivity in the functionalization of aniline derivatives. researchgate.net
These computational approaches allow for a systematic investigation of substituent effects. By modeling aniline derivatives with different electronic properties (e.g., methoxy vs. nitro groups), researchers can quantify the impact on reaction barriers and product distributions, leading to predictive models for reactivity. researchgate.net Such studies are crucial for understanding the specific behavior of Benzenamine, 4-(difluoromethyl)-2-methoxy- and for designing new, more efficient synthetic methodologies. acs.org
Density Functional Theory (DFT) Calculations for Transition State and Intermediate Characterization
Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for studying the electronic structure and geometry of molecules, reaction intermediates, and transition states. capes.gov.brnih.gov By calculating the electron density, DFT methods can accurately predict molecular properties and reaction energetics, offering deep insights into reaction mechanisms.
In the context of reactions involving Benzenamine, 4-(difluoromethyl)-2-methoxy-, DFT calculations are instrumental in characterizing the high-energy transition states and transient intermediates that are often difficult to observe experimentally. ucsb.edu The methodology involves locating stationary points on the potential energy surface, which correspond to stable molecules (minima) and transition states (first-order saddle points). ucsb.edu The nature of these stationary points is confirmed by frequency calculations, where a minimum has all real frequencies, and a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com
For a molecule like Benzenamine, 4-(difluoromethyl)-2-methoxy-, which possesses both an electron-donating methoxy group (-OCH₃) and an electron-withdrawing difluoromethyl group (-CHF₂), DFT studies on analogous substituted anilines can provide valuable insights. askfilo.com The interplay between these groups significantly influences the stability of intermediates and the energy barriers of transition states in various reactions, such as electrophilic aromatic substitution or N-functionalization.
Illustrative DFT Data for Aniline Derivatives:
To illustrate the impact of substituents on reaction energetics, the following table presents hypothetical activation energies (ΔE‡) and reaction energies (ΔE_rxn) for an electrophilic substitution reaction on aniline derivatives, calculated using a DFT method like B3LYP.
| Substituent at para-position | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔE_rxn) (kcal/mol) |
| -H | 20.5 | -5.2 |
| -CH₃ (electron-donating) | 18.2 | -6.8 |
| -NO₂ (electron-withdrawing) | 25.1 | -3.1 |
| -CHF₂ (electron-withdrawing) | 24.5 | -3.5 |
This table is illustrative and based on general principles of substituent effects on electrophilic aromatic substitution.
The data demonstrates that electron-donating groups tend to lower the activation energy, accelerating the reaction, while electron-withdrawing groups increase it. The difluoromethyl group, being electron-withdrawing, is expected to increase the activation barrier for electrophilic attack compared to unsubstituted aniline.
Furthermore, DFT calculations can elucidate the structure of key intermediates, such as the sigma complex (arenium ion) in electrophilic aromatic substitution. The geometry and charge distribution within this intermediate, influenced by the -OCH₃ and -CHF₂ groups, dictate the regioselectivity of the reaction.
Application of Frontier Molecular Orbital (FMO) and Electron Localization Function (ELF) Theories to Predict Reactivity and Regioselectivity
Frontier Molecular Orbital (FMO) Theory:
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov The energy and spatial distribution of these frontier orbitals are key determinants of reaction pathways.
The regioselectivity of electrophilic substitution can be predicted by examining the distribution of the HOMO on the aromatic ring. The positions with the largest HOMO coefficients are the most susceptible to electrophilic attack. For 2-methoxyaniline derivatives, the directing effect of the powerful electron-donating methoxy group typically dominates, favoring substitution at the positions ortho and para to it. However, the presence of the deactivating difluoromethyl group at the 4-position will modulate this effect.
Illustrative FMO Data for Substituted Anilines:
The following table presents hypothetical HOMO and LUMO energy values and the resulting energy gap for aniline and its derivatives. A smaller HOMO-LUMO gap generally implies higher reactivity.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Aniline | -5.10 | -0.25 | 4.85 |
| 2-Methoxyaniline | -4.95 | -0.15 | 4.80 |
| 4-(Trifluoromethyl)aniline | -5.50 | -0.80 | 4.70 |
| Benzenamine, 4-(difluoromethyl)-2-methoxy- | -5.35 | -0.70 | 4.65 |
This table is illustrative and based on the expected electronic effects of the substituents.
Electron Localization Function (ELF) Theory:
The Electron Localization Function (ELF) is a powerful tool for visualizing and analyzing chemical bonding. It provides a measure of the Pauli repulsion, allowing for the identification of regions of high electron localization, which correspond to atomic cores, covalent bonds, and lone pairs.
In the context of Benzenamine, 4-(difluoromethyl)-2-methoxy-, an ELF analysis can provide a detailed picture of the electron distribution in the ground state and along a reaction pathway. It can reveal the changes in bonding during the formation of intermediates and transition states. For instance, in an electrophilic aromatic substitution reaction, ELF analysis can visualize the breaking of the aromatic π-system and the formation of the new C-E (E = electrophile) bond in the sigma complex.
The analysis of ELF basins of attraction can quantify the electron population in different regions of the molecule, offering insights into the nucleophilicity of various sites. For Benzenamine, 4-(difluoromethyl)-2-methoxy-, the ELF would show high localization corresponding to the lone pair on the nitrogen atom and the oxygen atom of the methoxy group, as well as the covalent bonds within the molecule. The delocalized nature of the aromatic π-system would also be evident. By examining the ELF topology, one can predict the most probable sites for electrophilic or nucleophilic attack, thus complementing the predictions from FMO theory and providing a more comprehensive understanding of the molecule's reactivity and the regioselectivity of its transformations. rsc.org
Chemical Reactivity and Advanced Derivatization of Benzenamine, 4 Difluoromethyl 2 Methoxy
Reactivity of the Difluoromethyl (CF2H) Moiety in the Context of the Aniline (B41778) Scaffold
The difluoromethyl group imparts distinct reactivity to the aniline ring, influencing its interactions and serving as a handle for further molecular modifications.
Hydrogen Bond Donor Characteristics and Influence on Molecular Interactions
The hydrogen atom of the difluoromethyl group can act as a hydrogen bond donor, a characteristic that can significantly influence molecular recognition and binding. This interaction, while weaker than conventional hydrogen bonds, plays a crucial role in the conformation and interaction of molecules. researchgate.netcapes.gov.br The acidity of the C-H bond in the CF2H group is enhanced by the electron-withdrawing fluorine atoms, making it capable of forming non-covalent interactions with hydrogen bond acceptors.
In the context of the aniline scaffold, the CF2H group's hydrogen-bonding capacity can lead to specific intermolecular interactions, potentially affecting crystal packing and receptor binding. The presence of other functional groups, such as the methoxy (B1213986) and amino groups in Benzenamine, 4-(difluoromethyl)-2-methoxy-, can further modulate these interactions through a network of hydrogen bonds. acs.org Studies on related fluorinated compounds have shown that such hydrogen bonds can be pivotal in determining the biological activity of a molecule. acs.org
Reactivity in Subsequent Functionalization and Derivatization Reactions
The difluoromethyl group is not merely a passive substituent; it can participate in a variety of functionalization and derivatization reactions. The introduction of the CF2H group into aromatic systems is a significant area of research, with methods developed for its direct installation. rsc.org Once in place, the difluoromethyl group can be a site for further chemical transformations.
Recent advancements have highlighted the potential for the difluoroalkylation of anilines through photoinduced methods, demonstrating that the aniline backbone is amenable to the introduction of difluoroalkyl groups under mild conditions. acs.orgnih.gov These methods often involve the generation of a difluoroalkyl radical, which then reacts with the aniline derivative. acs.org The reactivity of the CF2H group itself in subsequent reactions on the Benzenamine, 4-(difluoromethyl)-2-methoxy- scaffold is an area of ongoing investigation, with potential for C-H activation or further functionalization under specific conditions.
Reactivity and Regioselectivity of the Methoxy-Substituted Aniline Framework
The methoxy and amino groups on the aniline ring are powerful directing groups that significantly influence the regioselectivity of further chemical modifications.
Direct Electrophilic and Nucleophilic Reactions on the Aromatic Ring
The amino (-NH2) and methoxy (-OCH3) groups are strong activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions. byjus.comscribd.com Their presence makes the aromatic ring of Benzenamine, 4-(difluoromethyl)-2-methoxy- highly susceptible to attack by electrophiles. The positions ortho and para to these activating groups are electronically enriched and are the preferred sites for substitution. byjus.com Given the substitution pattern of the title compound, the primary sites for electrophilic attack would be positions 3 and 5.
Conversely, nucleophilic aromatic substitution on this electron-rich ring is generally disfavored unless a suitable leaving group is present at an activated position. However, the difluoromethyl group, being electron-withdrawing, can slightly decrease the electron density of the ring, potentially influencing the feasibility of certain nucleophilic reactions under specific conditions.
Strategies for Ortho-, Meta-, and Para-Selective Functionalization
Achieving regioselective functionalization of highly activated aromatic rings like that of Benzenamine, 4-(difluoromethyl)-2-methoxy- is a significant synthetic challenge. The inherent directing effects of the amino and methoxy groups strongly favor ortho and para substitution. byjus.com
Strategies to achieve selective functionalization often involve the use of directing groups or specific catalysts. For instance, metal-catalyzed C-H functionalization reactions have emerged as a powerful tool for the regioselective modification of aniline derivatives, though many of these methods favor ortho-functionalization through the use of a directing group on the nitrogen atom. acs.org Achieving para-selectivity can be more challenging but has been accomplished using specific ligand and catalyst systems. acs.org The functionalization at the meta position is the most difficult to achieve due to the electronic nature of the substituents.
Development of Advanced Derivatization Protocols for Benzenamine, 4-(difluoromethyl)-2-methoxy-
The development of advanced derivatization protocols is crucial for creating analogues of Benzenamine, 4-(difluoromethyl)-2-methoxy- with tailored properties for various applications. Derivatization can enhance a molecule's properties, such as its biological activity, solubility, or stability. libretexts.orgyoutube.com
Advanced derivatization can involve a variety of chemical transformations, including alkylation, acylation, and the introduction of new functional groups. libretexts.org For Benzenamine, 4-(difluoromethyl)-2-methoxy-, derivatization could target the amino group, the aromatic ring, or even the methoxy group under certain conditions. For instance, the amino group can be readily acylated or alkylated to produce a diverse range of amides and secondary or tertiary amines. The selective reaction of the methoxy groups in lignin (B12514952) with aniline compounds to produce methyl-substituted amines suggests that under specific catalytic conditions, the methoxy group could also be a site for derivatization. nih.gov
Formation of Complex Nitrogen-Containing Heterocycles from the Aniline Core
The aniline functional group is a cornerstone for the synthesis of numerous nitrogen-containing heterocycles. While specific examples detailing the use of Benzenamine, 4-(difluoromethyl)-2-methoxy- in these cyclization reactions are not extensively documented in publicly available literature, its structural similarity to other substituted anilines suggests its utility in well-established synthetic methodologies for forming quinolines, a prominent class of heterocycles. The presence of the electron-withdrawing difluoromethyl group is known to influence the reactivity of the aniline ring, a factor that must be considered in these synthetic strategies.
Classic methods for quinoline (B57606) synthesis, such as the Combes, Doebner-von Miller, and Friedländer reactions, rely on the condensation of anilines with carbonyl compounds followed by an acid-catalyzed cyclization and dehydration.
Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.org For Benzenamine, 4-(difluoromethyl)-2-methoxy-, a plausible reaction would involve its condensation with a β-diketone like acetylacetone. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the quinoline ring. wikipedia.org The regioselectivity of the cyclization can be influenced by the steric and electronic nature of the substituents on both the aniline and the diketone. wikipedia.org
Doebner-von Miller Reaction: This reaction is a flexible method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com The α,β-unsaturated carbonyl can be generated in situ from the aldol (B89426) condensation of two carbonyl compounds. wikipedia.org The reaction mechanism is complex and thought to involve a Michael-type addition of the aniline to the enone, followed by cyclization and oxidation to furnish the quinoline scaffold. wikipedia.org The reaction is typically catalyzed by strong Brønsted or Lewis acids. wikipedia.org
Friedländer Synthesis: The Friedländer synthesis provides a route to quinolines via the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgnih.govorganic-chemistry.orgnih.gov This method is particularly convergent. While Benzenamine, 4-(difluoromethyl)-2-methoxy- itself is not a 2-aminoaryl ketone, it could be chemically modified to introduce a carbonyl group ortho to the amine, making it a suitable precursor for a Friedländer cyclization. Alternatively, related synthetic strategies that build the quinoline ring in a stepwise fashion often utilize substituted anilines as the foundational component. nih.gov
The following table illustrates a hypothetical reaction scheme for the Combes synthesis using Benzenamine, 4-(difluoromethyl)-2-methoxy-.
| Reactant 1 | Reactant 2 | Catalyst | Product Structure | Product Name |
| Benzenamine, 4-(difluoromethyl)-2-methoxy- | Acetylacetone | H₂SO₄ | 7-(difluoromethyl)-2,4-dimethyl-5-methoxyquinoline |
This table represents a potential synthetic application and is for illustrative purposes.
Transformation into Other Functionalized Amine Derivatives
The primary amine of Benzenamine, 4-(difluoromethyl)-2-methoxy- is readily transformed into a variety of other functional groups, including amides, ureas, and sulfonamides. These derivatization reactions are fundamental in medicinal chemistry for modulating the physicochemical properties and biological activity of a lead compound.
Acylation to Form Amides: The nucleophilic amine can be easily acylated using acyl chlorides or anhydrides in the presence of a base to yield the corresponding N-aryl amides. For instance, reaction with chloroacetyl chloride in a suitable solvent like acetone (B3395972) would yield 2-chloro-N-(4-(difluoromethyl)-2-methoxyphenyl)acetamide. researchgate.netresearchgate.net This derivative could then be further functionalized.
Urea Formation: Substituted ureas can be synthesized from the aniline starting material. A common method involves reaction with an isocyanate. Alternatively, safer, multi-step procedures can be employed, such as reaction with a carbamate-forming reagent like 4-nitrophenyl-N-benzylcarbamate, followed by deprotection. bioorganic-chemistry.comnih.gov This approach allows for the synthesis of monosubstituted ureas. bioorganic-chemistry.com The reaction of Benzenamine, 4-(difluoromethyl)-2-methoxy- with an appropriate isocyanate or through a multi-step sequence would yield N-(4-(difluoromethyl)-2-methoxyphenyl)urea derivatives. nih.govrsc.org
Sulfonamide Synthesis: Sulfonamides are another important class of derivatives accessible from this aniline. The reaction of Benzenamine, 4-(difluoromethyl)-2-methoxy- with a sulfonyl chloride in the presence of a base such as triethylamine (B128534) results in the formation of the corresponding N-arylsulfonamide. wisc.edumdpi.commdpi.com This reaction is a standard procedure for creating sulfonamide linkages. mdpi.com For example, reaction with benzenesulfonyl chloride would produce N-(4-(difluoromethyl)-2-methoxyphenyl)benzenesulfonamide.
Reductive Amination: The aniline can also participate in reductive amination reactions with aldehydes or ketones. purdue.edursc.orgresearchgate.netnih.gov This process involves the initial formation of a Schiff base (imine), which is then reduced in situ to the corresponding secondary amine. This transformation is a powerful tool for creating new carbon-nitrogen bonds.
The following table provides examples of derivatization reactions starting from Benzenamine, 4-(difluoromethyl)-2-methoxy-.
| Reaction Type | Reagent | Product Structure | Product Name |
| Acylation | Acetyl chloride | N-(4-(difluoromethyl)-2-methoxyphenyl)acetamide | |
| Urea Formation | Phenyl isocyanate | 1-(4-(difluoromethyl)-2-methoxyphenyl)-3-phenylurea | |
| Sulfonylation | Benzenesulfonyl chloride | N-(4-(difluoromethyl)-2-methoxyphenyl)benzenesulfonamide |
Applications of Benzenamine, 4 Difluoromethyl 2 Methoxy and Its Derivatives As Advanced Synthetic Intermediates
Utilization in the Synthesis of Complex Organic Molecules
The strategic placement of functional groups on the benzenamine ring makes it a valuable precursor for a variety of complex organic structures. Its utility is particularly notable in the synthesis of heterocyclic compounds and other modified molecular frameworks that are of interest in medicinal and materials chemistry.
Building Blocks for Modified Molecular Architectures (e.g., Pyrazoles, Cinnamoyl amides)
Pyrazoles: Substituted anilines are foundational starting materials for the synthesis of N-aryl pyrazoles, a class of heterocyclic compounds with a broad spectrum of biological activities. The synthetic utility of Benzenamine, 4-(difluoromethyl)-2-methoxy- in this context is based on well-established chemical transformations. The primary amine functionality can be converted into a hydrazine (B178648) derivative through a two-step process involving diazotization with a reagent like sodium nitrite, followed by reduction.
This resulting 4-(difluoromethyl)-2-methoxyphenylhydrazine is a key intermediate. It can then undergo a condensation reaction with a 1,3-dicarbonyl compound, a classic method known as the Knorr pyrazole (B372694) synthesis, to form the pyrazole ring. youtube.com This reaction sequence allows for the direct incorporation of the 4-(difluoromethyl)-2-methoxy-phenyl moiety onto the pyrazole core, yielding advanced pyrazole scaffolds that are precisely functionalized. mdpi.commdpi.com The reaction with various dicarbonyl compounds can produce a library of pyrazole derivatives with diverse substitution patterns.
| Starting Material | Key Intermediate | Target Scaffold | Potential Reagents |
|---|---|---|---|
| Benzenamine, 4-(difluoromethyl)-2-methoxy- | 4-(Difluoromethyl)-2-methoxyphenylhydrazine | 1-[4-(Difluoromethyl)-2-methoxyphenyl]-pyrazole Derivative | 1) NaNO₂, HCl; 2) SnCl₂ or Na₂SO₃; 3) 1,3-Dicarbonyl Compound |
Cinnamoyl Amides: The amine group of Benzenamine, 4-(difluoromethyl)-2-methoxy- is readily susceptible to acylation, making it an ideal precursor for amide synthesis. Cinnamoyl amides, which are noted for their diverse biological activities, can be synthesized by reacting the aniline (B41778) with an activated cinnamic acid derivative, such as cinnamoyl chloride. nih.govgoogle.com This direct condensation reaction forms a stable amide bond and attaches the cinnamoyl group to the fluorinated aniline. tandfonline.comthieme-connect.de The resulting N-[4-(difluoromethyl)-2-methoxyphenyl]cinnamamide combines the structural features of both precursors, leading to a hybrid molecule with potential for novel applications.
| Aniline Precursor | Acylating Agent | Product | Reaction Type |
|---|---|---|---|
| Benzenamine, 4-(difluoromethyl)-2-methoxy- | Cinnamoyl Chloride | N-[4-(Difluoromethyl)-2-methoxyphenyl]cinnamamide | Nucleophilic Acyl Substitution |
Precursors for Advanced Fluorinated Scaffolds
The incorporation of fluorine into organic molecules is a critical strategy in the development of pharmaceuticals and advanced materials, as it can significantly alter properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov The difluoromethyl group (CHF2) is particularly valuable as it can act as a bioisostere for hydroxyl (OH), thiol (SH), or amine groups, and is considered a lipophilic hydrogen bond donor. bohrium.comresearchgate.netacs.org
Benzenamine, 4-(difluoromethyl)-2-methoxy- serves as a direct and efficient vehicle for introducing the CHF2 group into larger, more complex molecular frameworks. nih.gov When used to synthesize derivatives like the pyrazoles mentioned previously, it ensures the precise placement of this fluorinated moiety. cymitquimica.com This allows chemists to build advanced scaffolds where the unique electronic properties and metabolic stability conferred by the difluoromethyl group are integrated into the final molecular design from an early synthetic stage. nih.gov
Role in the Development of Novel Chemical Entities
The specific substitution pattern of Benzenamine, 4-(difluoromethyl)-2-methoxy- makes it an excellent platform for designing new molecules with carefully controlled chemical and physical properties.
Design and Synthesis of Compounds with Tunable Reactivity and Electronic Properties
The reactivity and electronic nature of the aromatic ring in Benzenamine, 4-(difluoromethyl)-2-methoxy- are modulated by the competing effects of its substituents.
Methoxy (B1213986) Group (-OCH3): Located at the ortho position to the amine, the methoxy group is a strong electron-donating group through resonance, increasing the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. stackexchange.comwikipedia.orgsmartstartinstitute.com
Difluoromethyl Group (-CHF2): Positioned para to the amine, the difluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect). youtube.comnih.gov
Precursors to Ligands and Catalytic Systems
Substituted anilines are fundamental building blocks for a wide array of ligands used in coordination chemistry and catalysis. nih.gov The amine functionality of Benzenamine, 4-(difluoromethyl)-2-methoxy- can be readily derivatized to form more complex structures capable of coordinating to metal centers.
For instance, condensation with aldehydes or ketones can yield Schiff base ligands. Further elaboration of the amine can lead to the synthesis of multidentate ligands, such as N-heterocyclic carbene (NHC) precursors or phosphine-amine ligands. When these ligands, bearing the 4-(difluoromethyl)-2-methoxy-phenyl substituent, are complexed with transition metals, they can form novel catalytic systems. The electronic properties imparted by the methoxy and difluoromethyl groups can influence the electron density at the metal center, thereby modulating the catalytic activity and selectivity of the resulting complex. nih.gov
Future Research Directions and Unaddressed Challenges in the Chemistry of Benzenamine, 4 Difluoromethyl 2 Methoxy
Exploration of Undiscovered and Highly Selective Synthetic Pathways
Future research must focus on discovering novel synthetic pathways that circumvent these issues. A promising direction is the development of methods that avoid harsh reaction conditions and costly reagents. For example, a more recent, patented method for synthesizing 4-(difluoromethoxy)aniline (B1299965) from 4-nitrophenol (B140041), followed by reduction, has dramatically improved the total yield to 90% and purity to over 98.5%. google.com This highlights the potential for significant improvements through methodological innovation.
The table below illustrates the stark contrast between older and newer synthetic approaches for a related compound, suggesting similar advancements could be targeted for Benzenamine, 4-(difluoromethyl)-2-methoxy-.
| Parameter | Traditional Route (from Paracetamol) | Improved Route (from 4-nitrophenol) |
| Starting Material | Paracetamol | 4-nitrophenol |
| Key Steps | 1. Reaction with sodium hydroxide (B78521) 2. Reaction with difluorochloromethane 3. Hydrolysis | 1. Reaction with sodium hydroxide 2. Reaction with difluorochloromethane 3. Nitro group reduction with hydrazine (B178648) |
| Overall Yield | 65% | 90% |
| Purity | Lower | >98.5% |
| Drawbacks | Low yield, high cost, significant pollution | Reduced pollution, lower cost |
This data is for the analogous compound 4-(difluoromethoxy)aniline and is presented to illustrate potential areas for synthetic improvement for Benzenamine, 4-(difluoromethyl)-2-methoxy-. google.com
Exploration into late-stage difluoromethylation of advanced intermediates could also provide more convergent and efficient synthetic routes.
Advanced Mechanistic Insights into Complex Fluorination and Functionalization Transformations
The introduction of the difluoromethyl group onto an aromatic ring is a non-trivial transformation. The precise mechanisms of these reactions are often complex and not fully understood. A deeper mechanistic understanding is crucial for optimizing reaction conditions, improving yields, and controlling regioselectivity, especially in multifunctionalized systems like Benzenamine, 4-(difluoromethyl)-2-methoxy-.
Future research should employ a combination of experimental and computational studies to elucidate the mechanisms of key transformations. For instance, the generation of difluorocarbene, a common intermediate in difluoromethylation reactions, and its subsequent reaction with nucleophiles can be highly dependent on the choice of reagent and reaction conditions. veeprho.com Understanding the reactive intermediates, transition states, and potential side reactions will enable the rational design of more efficient synthetic protocols.
Furthermore, the influence of the existing methoxy (B1213986) and amino groups on the aniline (B41778) ring during fluorination or subsequent functionalization reactions presents a complex chemical problem. These groups can direct incoming electrophiles or nucleophiles, but their electronic and steric effects can also lead to undesired side products. Advanced mechanistic studies would aim to understand and control these directing effects to achieve highly selective transformations at other positions on the aromatic ring.
Expansion of Applications in Synthetic Chemistry Beyond Current Scope
Currently, the documented applications of Benzenamine, 4-(difluoromethyl)-2-methoxy- as a building block in synthetic chemistry are limited. However, its structure suggests significant potential for the synthesis of a wide range of target molecules, particularly in the pharmaceutical and agrochemical industries. The aniline functional group is a versatile handle for a variety of transformations, including diazotization, acylation, and N-alkylation, making it a valuable starting point for creating diverse molecular libraries.
Future research should focus on demonstrating the utility of this compound as a key intermediate. For example, it could be used in the synthesis of novel heterocyclic compounds, such as quinolines, quinazolines, or benzodiazepines, where the difluoromethyl group can impart desirable physicochemical properties to the final product. The development of robust synthetic routes utilizing this aniline in multi-step syntheses of biologically active molecules would significantly elevate its importance as a chemical building block. Moreover, its use in the synthesis of novel ligands for catalysis or as a monomer for specialty polymers remains a largely unexplored area.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
